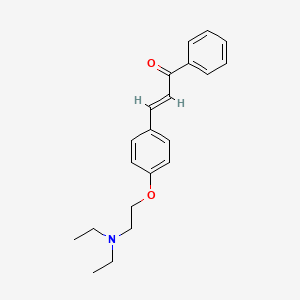

4-(2-Diethylaminoethoxy)chalcone

Description

Structure

3D Structure

Properties

CAS No. |

38766-82-4 |

|---|---|

Molecular Formula |

C21H25NO2 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(E)-3-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C21H25NO2/c1-3-22(4-2)16-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-6-5-7-9-19/h5-15H,3-4,16-17H2,1-2H3/b15-12+ |

InChI Key |

ZILFLOGKIQQYSS-NTCAYCPXSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Diethylaminoethoxy Chalcone and Its Analogues

Classic Claisen-Schmidt Condensation Approaches

The cornerstone of chalcone (B49325) synthesis is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). mdpi.comutar.edu.my This reaction can be catalyzed by either a base or an acid, with base-catalyzed methods being more common. researchgate.net

Base-Catalyzed Condensation of Acetophenones and Benzaldehydes

The most prevalent method for synthesizing the chalcone backbone involves the base-catalyzed condensation of an appropriately substituted acetophenone with a benzaldehyde derivative. uni.luresearchgate.net In the context of 4-(2-Diethylaminoethoxy)chalcone, one of two primary strategies can be employed. The first involves the reaction of acetophenone with 4-(2-diethylaminoethoxy)benzaldehyde. The second, and often more practical approach, is the reaction of 4-hydroxyacetophenone with benzaldehyde to produce 4'-hydroxychalcone (B163465), which is then subsequently alkylated.

The general mechanism for the base-catalyzed reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically more stable α,β-unsaturated ketone, the chalcone. bldpharm.com

Table 1: Examples of Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | 4-Chlorobenzaldehyde | NaOH | Ethanol (B145695) | High | researchgate.net |

| 4-Aminoacetophenone | Various substituted aldehydes | NaOH | Ethanol | - | acs.org |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | KOH | PEG-400 | Significant | prepchem.com |

This table is interactive and represents a selection of reported reaction conditions for analogous chalcone syntheses.

Modifications and Optimization of Reaction Conditions

To improve yields, reduce reaction times, and enhance the sustainability of the Claisen-Schmidt condensation, various modifications to the reaction conditions have been explored. These include the use of different bases, solvents, and energy sources. For instance, strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used, often in alcoholic solvents like ethanol or methanol. uni.lunih.gov The concentration of the base can significantly influence the reaction outcome. nih.gov

Microwave irradiation has been successfully employed to accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating. nih.gov This technique provides efficient and uniform heating, which can be particularly advantageous for sluggish reactions.

Introduction of the Ethoxy Spacer via Alkylation Reactions

The introduction of the ethoxy spacer, a key structural feature of this compound, is typically achieved through a Williamson ether synthesis. This reaction involves the alkylation of a hydroxyl group. In the synthesis of the target molecule, this can be performed on either the starting material or the chalcone intermediate.

A common strategy involves the initial synthesis of a hydroxychalcone, such as 4'-hydroxychalcone, via the Claisen-Schmidt condensation of 4-hydroxyacetophenone and benzaldehyde. prepchem.com The resulting 4'-hydroxychalcone is then alkylated.

Incorporation of the Diethylamine (B46881) Moiety

The diethylamine moiety, along with the ethoxy spacer, is most efficiently introduced in a single step via the alkylation of a phenolic precursor. The reaction of a hydroxy-functionalized compound, such as 4'-hydroxychalcone, with 2-chloro-N,N-diethylethanamine or a similar alkylating agent, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent such as dimethylformamide (DMF), yields the desired this compound. mdpi.com This method is advantageous as it directly installs the entire side chain.

Alternatively, a multi-step approach could be envisioned where an ethoxy group bearing a leaving group is first attached, followed by a nucleophilic substitution reaction with diethylamine. However, the one-step alkylation with a pre-functionalized reagent is generally more convergent and efficient.

Comparative Analysis of Synthetic Routes (e.g., Solvent-Based vs. Solvent-Free Methods)

The synthesis of chalcones has been extensively studied under both conventional solvent-based conditions and more environmentally friendly solvent-free conditions.

Solvent-Based Methods: These are the traditional approaches, typically employing polar solvents like ethanol, methanol, or DMF. uni.luprepchem.com These solvents are effective at dissolving the reactants and catalysts, facilitating the reaction. However, the use of volatile organic compounds (VOCs) raises environmental concerns and adds to the cost and complexity of the process due to the need for solvent removal and disposal.

Solvent-Free Methods: In recent years, solvent-free or "green" chemistry approaches have gained significant traction. researchgate.net For chalcone synthesis, this often involves grinding the solid reactants (acetophenone derivative, benzaldehyde derivative, and a solid base like NaOH or KOH) together in a mortar and pestle. researchgate.net This method has been shown to produce high yields of chalcones in shorter reaction times compared to solvent-based methods. The absence of a solvent simplifies the work-up procedure, often requiring only washing with water to remove the catalyst and any unreacted starting materials.

Table 2: Comparison of Solvent-Based vs. Solvent-Free Chalcone Synthesis

| Method | Advantages | Disadvantages | Typical Yields | Reference |

|---|---|---|---|---|

| Solvent-Based | Good for poorly soluble reactants; well-established. | Use of VOCs; longer reaction times; more complex work-up. | Variable, can be high. | uni.lu |

This interactive table provides a general comparison of the two synthetic approaches.

Role of Catalytic Systems in Synthetic Efficiency and Purity

The choice of catalyst is crucial in the Claisen-Schmidt condensation, significantly impacting the reaction's efficiency, selectivity, and the purity of the final product.

Base Catalysts: As previously mentioned, strong bases like NaOH and KOH are the most common catalysts for this reaction. uni.lunih.gov The basicity of the catalyst influences the rate of enolate formation, which is often the rate-determining step. The use of an appropriate amount of a strong base generally leads to high yields.

Acid Catalysts: While less common, acid catalysts can also be used for the Claisen-Schmidt condensation. frontiersin.org Acid catalysis proceeds through an enol intermediate. One advantage of acid catalysis is that it can sometimes be used with substrates that are sensitive to strong bases.

Modern and Green Catalysts: In the pursuit of more sustainable and efficient synthetic methods, a variety of alternative catalytic systems have been investigated. These include:

Solid-supported catalysts: Using a catalyst supported on a solid material, such as alumina (B75360) or silica, can simplify catalyst removal and recycling.

Phase-transfer catalysts: These catalysts facilitate the reaction between reactants in different phases (e.g., a solid and a liquid), which can be particularly useful in solvent-free systems.

Recyclable solvents as catalysts: Polyethylene glycol (PEG-400) has been used as a recyclable solvent and reaction medium for chalcone synthesis, offering a greener alternative to traditional organic solvents. prepchem.com

The purity of the final chalcone is often influenced by the catalyst and reaction conditions. Side reactions, such as self-condensation of the acetophenone or Cannizzaro reactions of the aldehyde, can occur, leading to impurities. Careful control of reaction parameters and the choice of an appropriate catalytic system are essential to minimize these side products and obtain a pure product.

Preclinical Biological Activities of 4 2 Diethylaminoethoxy Chalcone and Analogues

Neuropharmacological Activities

The neuropharmacological activities of 4-(2-Diethylaminoethoxy)chalcone and its analogues have been explored, particularly in the context of Alzheimer's disease, which is characterized by cholinergic deficits and oxidative damage.

Cholinesterase Inhibition

A significant area of investigation has been the inhibitory effects of these compounds on cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

Research has demonstrated that this compound, also referred to as compound 4a in a notable study, exhibits potent inhibitory activity against acetylcholinesterase (AChE). nih.gov A series of chalcone (B49325) derivatives were synthesized and evaluated, with compound 4a emerging as a promising inhibitor. nih.gov The half-maximal inhibitory concentration (IC50) of 4a against AChE was determined to be 4.68 µM. nih.gov This potency was found to be greater than that of the standard drug rivastigmine, which had an IC50 of 10.54 µmol/L against AChE. nih.gov

The inhibitory potential of this compound against butyrylcholinesterase (BuChE), another key cholinesterase enzyme, has also been assessed. The same study that determined its AChE inhibitory potency also investigated its effect on BuChE. nih.gov While the specific IC50 value for BuChE inhibition by compound 4a was not explicitly stated, its selectivity profile provides insight into its relative potency.

The selectivity of a cholinesterase inhibitor for AChE over BuChE is considered a desirable characteristic, as it may lead to fewer side effects. This compound (4a ) was found to exhibit a high selectivity for AChE over BuChE. nih.gov The selectivity index, calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, was determined to be 4.35 for compound 4a . nih.gov This indicates that it is over four times more selective for inhibiting AChE compared to BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of this compound (Compound 4a)

| Compound | AChE IC50 (µM) | BuChE/AChE Selectivity Ratio |

| This compound (4a) | 4.68 | 4.35 |

| Rivastigmine (Reference) | 10.54 | - |

Advanced Glycation End-products (AGEs) Inhibition

Advanced glycation end-products (AGEs) are implicated in the pathogenesis of various age-related diseases, including neurodegenerative disorders. They are formed through a non-enzymatic reaction between reducing sugars and proteins or lipids. mdpi.comfrontiersin.org The accumulation of AGEs can contribute to oxidative stress and inflammation, key factors in neuronal damage. nih.govmdpi.com

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on the formation of AGEs. While the broader class of chalcones has been investigated for various biological activities, specific studies detailing the AGEs inhibition by this particular compound are not available in the reviewed literature. The investigation of natural products and synthetic compounds as AGE inhibitors is an active area of research, with some studies highlighting the potential of other flavonoids and polyphenolic compounds in this regard. frontiersin.orgnih.govnih.gov

Neuroprotective Effects in Cellular Models (e.g., ROS reduction, GSH level modulation)

The neuroprotective potential of chalcones is often linked to their antioxidant properties and their ability to modulate cellular defense mechanisms against oxidative stress.

While direct studies on the neuroprotective effects of this compound in cellular models, specifically focusing on the reduction of reactive oxygen species (ROS) and modulation of glutathione (B108866) (GSH) levels, are limited, research on analogous chalcone derivatives provides some insights. For instance, a synthetic chalcone derivative, AN07 (2-Hydroxy-4′-methoxychalcone), has been shown to attenuate ROS production and rescue glutathione depletion in cellular models of inflammation. nih.gov Another chalcone analog, designated as Tak, has demonstrated the ability to decrease ROS levels and protect neurons from oxidative stress-induced death. nih.govmdpi.com Furthermore, a study on a novel chalcone, 4,2'-dihydroxy-3-methoxy-5-bromine chalcone, revealed its capacity to elevate glutathione peroxidase (GSH-Px) levels in an animal model. nih.gov These findings suggest that the chalcone scaffold is a promising template for developing neuroprotective agents that can mitigate oxidative stress by modulating ROS and GSH levels. However, it is important to note that these results are for different, albeit structurally related, compounds, and specific experimental data for this compound is needed to confirm its activity in these areas.

Cognitive Enhancements in Animal Models of Dementia (e.g., STZ-induced dementia)

Research into the cognitive-enhancing properties of this compound, also known as (E)-3-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylprop-2-en-1-one, has shown potential in the context of neurodegenerative diseases like Alzheimer's. A study focused on a series of aminoethyl-substituted chalcones identified this compound (designated as compound PS-3) as a subject of investigation. While a related compound from the same series, PS-10, was further evaluated in a streptozotocin (B1681764) (STZ)-induced rat model of dementia and demonstrated a significant reversal of memory and learning deficits, specific data on the cognitive enhancement effects of this compound itself in this model were not detailed. nih.gov The STZ-induced dementia model is widely used to mimic the cognitive impairments seen in Alzheimer's disease. nih.gov The potential for chalcone-based compounds to offer neuroprotection and improve cognitive function is an active area of research. nih.govresearchgate.netplantarchives.org

Anticancer Potential

Anti-proliferative Effects on Human Cancer Cell Lines (e.g., HeLa, HL-60, AGS, LNCaP, K562, A549)

The anti-proliferative activity of this compound and its analogues has been evaluated across a range of human cancer cell lines. While specific IC50 values for this compound are not available for all the listed cell lines in the reviewed literature, studies on closely related chalcone derivatives provide insights into the potential efficacy of this chemical class.

For instance, various synthetic chalcones have demonstrated cytotoxic effects against human myeloid leukemia (HL-60) cells, with some analogues exhibiting IC50 values as low as 2 µM. nih.gov In studies involving cervical cancer (HeLa) and prostate cancer (LNCaP) cell lines, different chalcone derivatives have shown a range of metabolic inhibition. nih.gov Similarly, the anti-proliferative effects of chalcone derivatives have been observed in gastric adenocarcinoma (AGS) and lung carcinoma (A549) cells. ebrary.netresearchgate.netsigmaaldrich.com

Interactive Data Table of Anti-proliferative Activity of Chalcone Analogues:

Induction of Apoptosis and Cell Cycle Arrest (e.g., subG0 phase)

Chalcone derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal cell division cycle in cancer cells. One mechanism by which this occurs is the arrest of the cell cycle in the subG0 phase, which is indicative of apoptotic cells. For example, a study on a novel chalcone derivative demonstrated a significant increase in the percentage of AGS gastric cancer cells in the subG0 phase following treatment. ebrary.net This suggests that the compound effectively triggers apoptosis in these cells. The induction of apoptosis is a key mechanism for the anti-cancer activity of many chemotherapeutic agents.

Mitochondrial Membrane Depolarization

The mitochondria play a crucial role in the intrinsic pathway of apoptosis. A key event in this process is the depolarization of the mitochondrial membrane. Research on chalcone derivatives has indicated their ability to induce this effect. For instance, a specific chalcone derivative was found to cause a significant, dose-dependent depolarization of the mitochondrial membrane in AGS cells. ebrary.net Another study also highlighted the ability of a chalcone analogue to decrease the mitochondrial membrane potential in isolated mitochondria. nih.gov This disruption of mitochondrial function is a strong indicator of the pro-apoptotic capabilities of these compounds.

Inhibition of Tumor Growth in Xenograft Models

Preclinical studies using animal models are crucial for evaluating the in vivo efficacy of potential anticancer compounds. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose. nih.govresearchgate.net Chalcone derivatives have demonstrated the ability to inhibit tumor growth in such models. For example, a study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) in a human liver cancer SMMC-7721 xenograft model showed a significant reduction in average tumor weight in the treated group compared to the control group. nih.govresearchgate.netnih.gov Another study reported that chalcone administration led to the regression of tumor growth in mice. nih.gov These findings suggest that chalcones, as a class of compounds, have the potential to be effective anti-tumor agents in a living organism.

Angiogenesis Modulation and Inhibition of Endothelial Cell Migration

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Chalcones have been identified as potential anti-angiogenic agents. ebrary.nettaylorfrancis.com They can suppress various steps in the angiogenic process, including the migration of endothelial cells, which are the cells that line the blood vessels. nih.gov Studies have shown that certain chalcone derivatives can inhibit the migration of human umbilical vein endothelial cells (HUVECs), a common model for studying angiogenesis. ebrary.net Furthermore, some chalcones have been found to exhibit in vivo anti-angiogenic activity in models such as the chick chorioallantoic membrane (CAM) assay and the mouse Matrigel plug assay. nih.gov This suggests that chalcones may exert their anti-tumor effects in part by cutting off the tumor's blood supply.

Reversal of Multidrug Resistance Mechanisms

The fundamental structure of chalcones, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, allows for various substitutions that can modulate their biological activity. nih.gov Research has shown that the presence and nature of substituents on these rings are critical for their interaction with P-gp and subsequent MDR reversal. nih.govnih.gov

Studies on a variety of chalcone derivatives have demonstrated their potential to inhibit P-gp. For instance, a series of chalcones were synthesized and evaluated for their ability to reverse P-gp-mediated MDR, with some compounds showing significant activity. nih.gov The mechanism of action is believed to involve the binding of the chalcone molecule to P-gp, thereby inhibiting its drug efflux function and increasing the intracellular concentration of chemotherapeutic agents. nih.govnih.gov

While direct experimental data on the MDR reversal activity of this compound is not extensively detailed in the currently available literature, the investigation of amino-substituted chalcones provides valuable insights. A comprehensive review of aminochalcones highlights that the presence of an amino group can be crucial for their biological effects. nih.gov For example, certain aminochalcones have shown potent inhibitory activity against the MPO enzyme, an effect not observed with hydroxy-substituted chalcones, suggesting the importance of the amino functionality. nih.gov

Furthermore, research on chalcone analogues indicates that modifications on the B-ring, where the diethylaminoethoxy group is located in the title compound, significantly influence their MDR reversal capabilities. nih.govnih.gov For example, chalcones with a p-chloro or p-dimethylamino group on ring B have been shown to be effective in reversing MDR. nih.govnih.gov This suggests that the electronic and steric properties of the substituent at this position play a key role in the interaction with P-gp. The diethylaminoethoxy group, with its basic nitrogen and flexible chain, could potentially interact with the transporter in a manner that inhibits its function. However, without specific studies on this compound, this remains a hypothesis based on the activity of related analogues.

Anti-inflammatory Properties

Chalcones and their analogues have demonstrated a range of anti-inflammatory effects in preclinical studies. These activities are attributed to their ability to inhibit key inflammatory enzymes and modulate the production of inflammatory mediators.

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase-2, Lipoxygenases, β-Glucuronidase, Trypsin)

Chalcone derivatives have been identified as inhibitors of several enzymes involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2): Chalcones are recognized as a promising scaffold for the development of selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov The α,β-unsaturated carbonyl system is a characteristic feature of many selective COX-2 inhibitors. nih.gov Studies have shown that certain chalcone derivatives can effectively inhibit COX-2. nih.gov

Lipoxygenases (LOXs): Lipoxygenases are another important class of enzymes in the inflammatory pathway, and their inhibition is a strategy for developing anti-inflammatory agents. nih.gov Research has identified chalcone derivatives that act as inhibitors of 5-lipoxygenase (5-LOX). nih.govnih.gov For instance, some synthetic chalcones were found to inhibit 5-lipoxygenase in human neutrophils. nih.gov The inhibitory mechanism of some chalcones on lipoxygenase has been described as competitive. nih.gov

β-Glucuronidase: While specific inhibitory data for this compound against β-glucuronidase is not readily available, studies on other compounds containing ethanolamine (B43304) moieties have shown inhibitory activity against this enzyme. nih.gov

Trypsin: Information regarding the direct inhibition of trypsin by this compound is not specified in the reviewed literature.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Superoxide (B77818) Anion)

The anti-inflammatory effects of chalcones also extend to the modulation of various signaling molecules involved in inflammation.

Nitric Oxide (NO): Several synthetic chalcone derivatives have been shown to potently inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov The mechanism for this inhibition can vary depending on the chalcone's structure, involving either the down-regulation of inducible nitric oxide synthase (iNOS) expression or the direct inhibition of the enzyme. nih.gov For example, a study on 4-dimethylamino-3',4'-dimethoxychalcone demonstrated its ability to downregulate iNOS expression. nih.gov

Prostaglandin E2 (PGE2): As inhibitors of COX-2, chalcones can suppress the production of PGE2, a key mediator of inflammation and pain.

Superoxide Anion: Some chalcone derivatives have been shown to act as scavengers of superoxide anions. nih.gov For instance, a study on various synthetic chalcones identified one that behaved as a scavenger of superoxide in human neutrophils. nih.gov Another study highlighted a chalcone derivative as a novel superoxide scavenger. nih.gov

Evaluation in In Vivo Inflammation Models (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds. researchgate.net A study on the chalcone analogue 4-dimethylamino-3',4'-dimethoxychalcone showed that it exerted anti-inflammatory effects in this model. nih.gov This indicates that chalcone derivatives can be effective in reducing inflammation in a live animal model.

Antioxidant Effects

The antioxidant properties of chalcones are another area of significant research interest, with studies focusing on their ability to scavenge free radicals.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS)

The antioxidant potential of chalcones is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Activity: Numerous studies have demonstrated the DPPH radical scavenging activity of various chalcone derivatives. nih.govnih.gov The effectiveness of a chalcone as a free radical scavenger is often dependent on its substitution pattern. nih.gov For example, a study on novel chalcone fatty acid esters showed that some of these compounds exhibited higher antioxidant activity than the standard antioxidant, ascorbic acid. nih.gov

ABTS Radical Scavenging Activity: The ABTS assay is another common method used to assess the antioxidant capacity of compounds. nih.gov Research on indole (B1671886) hybrid chalcones has shown that certain derivatives possess strong radical scavenging activity in both DPPH and ABTS assays. nih.gov Specifically, catechol-substituted chalcones demonstrated strong activity in the DPPH assay, while 3-methoxy-4-hydroxy-substituted chalcones were slightly more favorable in the ABTS assay. nih.gov

While specific data for this compound in these assays is not detailed, the existing research on a wide array of chalcone analogues strongly suggests that this class of compounds possesses significant antioxidant potential. The presence of the diethylaminoethoxy group could influence this activity through its electronic effects on the chalcone backbone.

Attenuation of Oxidative Stress in Biological Systems

Chalcone derivatives, including this compound, are recognized for their potential to counteract oxidative stress, a key factor in the development of various diseases. researchgate.netnih.gov These compounds function as antioxidants through various mechanisms, including the scavenging of free radicals. researchgate.netwho.int

Studies have demonstrated that certain chalcone derivatives can protect cells from damage induced by oxidative agents like hydrogen peroxide (H₂O₂). researchgate.netnih.gov For instance, in neuroblastoma cells subjected to H₂O₂-induced stress, pretreatment with specific chalcone analogues led to an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netnih.gov This enhancement of the cellular antioxidant defense system helps to mitigate the damaging effects of reactive oxygen species (ROS).

Furthermore, these compounds have been shown to reduce the levels of malondialdehyde (MDA) and protein carbonyl (PCO), which are markers of lipid peroxidation and protein oxidation, respectively. researchgate.net By inhibiting these oxidative processes, chalcone derivatives help to preserve the integrity of cellular components. The antioxidant properties of these compounds are often attributed to their ability to donate electrons or hydrogen atoms, thereby neutralizing free radicals. nih.govwho.int

Some chalcone derivatives have also demonstrated the ability to restore depleted levels of glutathione (GSH), a crucial intracellular antioxidant, in cells exposed to oxidative insults. researchgate.net The capacity of these compounds to modulate cellular redox balance underscores their potential as therapeutic agents for conditions associated with oxidative stress. nih.govaging-us.com

Antidiabetic and Metabolic Modulatory Activities

The potential of this compound and its analogues in the management of diabetes and metabolic disorders has been a subject of significant research. These compounds have demonstrated a range of activities, including lowering blood glucose levels, inhibiting key digestive enzymes, and influencing cellular processes related to insulin (B600854) signaling. researchgate.netresearchgate.netfrontiersin.org

Numerous studies have reported the hypoglycemic effects of chalcone derivatives in various animal models of diabetes. nih.govnih.govscienceopen.com For instance, in streptozotocin (STZ)-induced diabetic mice, the administration of certain chalcone derivatives resulted in a significant reduction in blood glucose levels. nih.govnih.govscienceopen.com Some analogues have shown efficacy comparable to established antidiabetic drugs like glibenclamide. nih.govnih.gov

The hypoglycemic effect is often dose-dependent, with higher doses leading to a greater reduction in blood glucose. nih.govnih.gov Long-term treatment with specific chalcone derivatives has also been shown to improve fasting blood glucose levels in diabetic animal models. researchgate.net Furthermore, some chalcones have demonstrated the ability to lower levels of glycated hemoglobin (HbA1c), an important marker for long-term glycemic control. researchgate.net The mechanism behind this hypoglycemic activity is multifaceted and may involve increased insulin secretion and improved glucose tolerance. frontiersin.orgmdpi.com

Table 1: Effect of Chalcone Derivatives on Blood Glucose Levels in Animal Models

| Compound/Analogue | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Chalcone Derivative 3 | STZ-induced diabetic mice | Highest reduction in blood glucose level (39%) at 100 mg/kg, surpassing glibenclamide (34.5%). | nih.govnih.gov |

| 4-Ethyloxychalcone | Alloxan-induced diabetic rats | Significant glucose-lowering effect and reduction in fasting blood glucose levels over 42 days. | researchgate.net |

| Chalcone derivatives (5a, g, m, o, p, r) | Sucrose loaded and STZ-induced diabetic models | Significant reduction in blood glucose levels. | nih.gov |

| Chalcone derivatives (13e, 13g, 19f) | STZ-induced diabetic mice | Reduced triglyceride, total cholesterol, and glucose levels. | frontiersin.org |

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. cabidigitallibrary.orgrsc.org Chalcones have emerged as potent inhibitors of these enzymes. idhealthscience.comnih.govresearchgate.net By blocking the action of α-amylase and α-glucosidase, these compounds delay the breakdown of complex carbohydrates into glucose, thereby reducing the rate of glucose absorption and lowering the post-meal spike in blood sugar. cabidigitallibrary.orgidhealthscience.com

The inhibitory activity of chalcones against these enzymes is influenced by their chemical structure, with the type and position of substituents on the aromatic rings playing a crucial role. cabidigitallibrary.orgrsc.org For example, the presence of hydroxyl groups on the chalcone scaffold has been found to be favorable for inhibitory activity. cabidigitallibrary.orgrsc.orgresearchgate.net Some synthetic chalcone derivatives have demonstrated inhibitory potencies (IC50 values) against α-amylase and α-glucosidase that are comparable or even superior to the standard drug, acarbose (B1664774). nih.govmdpi.com The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific chalcone derivative. frontiersin.orgscielo.br

Table 2: Inhibition of α-Amylase and α-Glucosidase by Chalcone Derivatives

| Compound/Analogue | Enzyme | Inhibitory Activity (IC50) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Synthetic Chalcones (1-16) | α-Amylase | 1.25 ± 1.05 to 2.40 ± 0.09 μM | Good inhibitory activities, comparable to acarbose (IC50 = 1.34 ± 0.3 μM). | nih.gov |

| Chalconeimine Derivative 4b | α-Amylase | 81.35% inhibition at 100µg/ml | Significant inhibitory activity. | nih.gov |

| Chalcone-Triazole Hybrids 4a, 4b | α-Glucosidase | 3.90 µM, 4.77 µM | Highly active, comparable to quercetin (B1663063) (IC50 = 4.24 µM). | nih.gov |

| Benzimidazole-Chalcone 7l | α-Glucosidase & α-Amylase | 22.45 ± 0.36 µg/mL & 20.47 ± 0.60 µg/mL | Highest inhibitory effects against both enzymes, surpassing acarbose. | mdpi.com |

Beyond enzyme inhibition, some chalcones exhibit insulin-mimetic properties, meaning they can mimic the effects of insulin in the body. researchgate.netnih.gov This includes stimulating glucose uptake in cells and promoting glycogen (B147801) synthesis, key processes for lowering blood glucose levels. nih.gov For instance, a methylhydroxychalcone polymer (MHCP) derived from cinnamon was found to stimulate glucose uptake and glycogen synthesis in 3T3-L1 adipocytes to a similar extent as insulin. nih.gov

The insulin-mimetic action of some chalcones is believed to be mediated through the activation of the insulin signaling cascade. nih.gov This can involve the phosphorylation of the insulin receptor, a critical initial step in insulin's cellular action. nih.gov Furthermore, certain chalcone derivatives have been shown to influence the differentiation of preadipocytes into adipocytes, a process known as adipogenesis. researchgate.net This can impact glucose metabolism and insulin sensitivity.

Antimicrobial and Antiparasitic Actions

Chalcones and their derivatives have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents. derpharmachemica.comnih.govnveo.org

Chalcone derivatives have shown efficacy against a wide range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Their antibacterial activity is attributed to various mechanisms, which can make it more difficult for bacteria to develop resistance. researchgate.net

Studies have reported the activity of specific chalcones against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli. derpharmachemica.comresearchgate.netnih.gov The effectiveness of these compounds is often dependent on their specific chemical structure. researchgate.net For example, certain dihydroxylated chalcones have shown synergistic antibacterial effects when combined with conventional antibiotics like nalidixic acid against E. coli. nih.gov This suggests that chalcones could potentially be used in combination therapies to enhance the efficacy of existing antibiotics and combat antibiotic resistance. nih.gov

Table 3: Antibacterial Activity of Chalcone Derivatives

| Compound/Analogue | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Methoxy (B1213986) amino chalcone derivatives | Escherichia coli, Staphylococcus aureus | Showed good wide-spectrum antimicrobial activity. | derpharmachemica.com |

| Dihydroxylated chalcones | Escherichia coli ATCC 25922 | Showed antibacterial activity and synergistic effects with nalidixic acid. | nih.gov |

| Chalcone derivatives 6a, 6c, 6d | Salmonella typhi | Moderate activity. | researchgate.net |

| Chalcone derivatives 6b, 6c | Escherichia coli | Moderate activity. | researchgate.net |

| All screened chalcone derivatives | Staphylococcus aureus, Bacillus subtilis | Active with MIC values between 0.4 and 0.6 mg/mL. | researchgate.net |

Antifungal Properties

Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have demonstrated a considerable range of pharmacological activities, including antifungal properties. The core structure of chalcones, featuring a reactive α,β-unsaturated keto group, is believed to be a key contributor to their biological effects. The growing issue of resistance to existing antifungal medications has spurred research into new and effective antifungal agents, with chalcone derivatives showing promise in this area. nih.gov

In one study, a series of chalcone derivatives were synthesized and evaluated for their antifungal activity against several fungal species, including Aspergillus niger, Candida albicans, and Microsporum gypseum. While no significant activity was observed against Candida albicans or Aspergillus niger, some of the synthesized chalcone derivatives exhibited an inhibitory effect on Microsporum gypseum. Notably, the 4-chloro derivative and the unsubstituted chalcone derivative demonstrated antifungal activity superior to the standard drug, ketoconazole, identifying them as potential candidates for new antifungal molecules. nih.gov

Another investigation focused on the antifungal properties of 2-hydroxy 4,4',6'-trimethoxy chalcone. This compound was tested against the spore germination of ten different fungi. The results indicated that this chalcone derivative effectively inhibited spore germination at all tested concentrations. The most significant inhibition was seen at a concentration of 2000 ppm, where it inhibited spore germination by over 78% in Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. nih.gov Furthermore, the compound significantly reduced the conidial germination of Erysiphe pisi when applied as a pre-inoculation treatment, suggesting its potential as a prophylactic contact fungicide. nih.gov

Table 1: Antifungal Activity of Chalcone Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| 4-chloro chalcone derivative | Microsporum gypseum | Superior to ketoconazole | nih.gov |

| Unsubstituted chalcone derivative | Microsporum gypseum | Superior to ketoconazole | nih.gov |

| 2-hydroxy 4,4',6'-trimethoxy chalcone | Ustilago cynodontis, Alternaria brassicicola, A. solani, Aspergillus flavus | >78% inhibition of spore germination at 2000 ppm | nih.gov |

| 2-hydroxy 4,4',6'-trimethoxy chalcone | Erysiphe pisi | Significant reduction in conidial germination | nih.gov |

Antiviral Activities (e.g., against plant viruses like TMV, PMMoV, TSWV)

Chalcones and their derivatives have been investigated for their potential antiviral applications, including activity against plant viruses. nih.gov Research has explored the synthesis of various chalcone derivatives and their efficacy in inhibiting viral activity.

A study involving a series of 28 chalcone derivatives containing a purine (B94841) (sulfur) ether moiety tested their antiviral action against the tobacco mosaic virus (TMV). The initial structure-activity relationship (SAR) analysis suggested that compounds featuring diethyl malonate showed improved inactivity against TMV. nih.gov This highlights the potential for specific structural modifications to enhance the antiviral properties of chalcones.

While much of the research on the antiviral effects of chalcones has focused on human viruses, the findings suggest a broad spectrum of activity that could be applicable to plant pathogens as well. pensoft.netnih.gov The mechanisms of action are thought to involve the disruption of various stages of the viral replication cycle and the inhibition of viral or cellular enzymes. pensoft.net

Antiparasitic and Antileishmanial Effects (e.g., against Leishmania braziliensis, Trypanosoma cruzi)

Chalcones have emerged as promising lead compounds in the development of new treatments for parasitic diseases, including leishmaniasis. conicet.gov.ar Previous studies on licochalcone A, an oxygenated chalcone, have demonstrated its antileishmanial activity and its ability to disrupt the mitochondria of Leishmania parasites. nih.gov

Further research into a group of new oxygenated chalcones revealed their ability to inhibit the in-vitro growth of Leishmania major promastigotes and Leishmania donovani amastigotes. These compounds were also found to inhibit the parasite's respiration and the activity of mitochondrial dehydrogenases. Electron microscopy confirmed that these chalcones altered the mitochondrial ultrastructure of L. major promastigotes, suggesting that their antileishmanial activity stems from interference with mitochondrial function. nih.gov

In a study focused on naphthalenyl chalcones, (E)-3-(2,4-dichlorophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one was identified as a potent compound against Leishmania amazonensis. It effectively reduced the number of infected macrophages and the number of amastigotes per macrophage, with an IC50 value of 18.5 ± 1.19 μM. Molecular docking studies suggested that this compound interacts favorably with the enzyme arginase (ARG), indicating a potential mechanism of action. mdpi.com

Furthermore, the synthesis and evaluation of pyridinyl and naphthalenyl analogs of methoxy-substituted chalcones have been explored. nih.gov One 3-pyridin-2-yl derivative was identified with submicromolar efficacy against L. donovani (IC50 = 0.95 μM), and several other derivatives showed potent activity (IC50 < 5 μM). These 1-phenyl-3-pyridin-2-yl-2-propen-1-ones were found to be more active than the current drug pentamidine, indicating their potential for further development as antileishmanial agents. nih.gov

Table 2: Antileishmanial Activity of Chalcone Analogues

| Compound/Analogue | Leishmania Species | IC50 Value | Key Findings | Reference |

|---|---|---|---|---|

| Oxygenated Chalcones | Leishmania major, Leishmania donovani | - | Inhibit in-vitro growth, alter mitochondrial function | nih.gov |

| (E)-3-(2,4-dichlorophenyl)-1-(4,8-dimethoxynaphthalen-1-yl)prop-2-en-1-one | Leishmania amazonensis | 18.5 ± 1.19 μM | Reduces infected macrophages and amastigotes | mdpi.com |

| 3-pyridin-2-yl derivative | Leishmania donovani | 0.95 μM | More active than pentamidine | nih.gov |

Nematocidal Activities (e.g., against Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci)

Chalcone derivatives have demonstrated significant potential as nematicidal agents, offering a possible avenue for the development of new compounds to control nematode infestations in agriculture. nih.gov

In one study, a series of substituted chalcones were synthesized and tested in vitro against the root-knot nematode Meloidogyne incognita. The conversion of acetophenones to chalcones resulted in varied nematicidal activity depending on the substitution pattern. For instance, (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one showed better activity (EC50/24h value of 26 ± 15 mg L⁻¹) than its precursor, 4-methoxyacetophenone (EC50/24h value of 43 ± 10 mg L⁻¹). nih.gov

Another study investigated semisynthetic derivatives of massarilactone D, which were acylated to enhance their biological activity. While the parent compound was inactive, the derivative massarilactone D 3,4,7-tri-O-trans-cinnamoyl, which contains three cinnamoyl groups (a chalcone-related structure), exhibited potent and selective nematicidal activity with LD50 and LD90 values of 12.5 µg/mL and 100 µg/mL, respectively. This suggests that the acylation with cinnamoyl groups can significantly improve the nematicidal properties of natural products. beilstein-journals.org

Research on a library of functionalized chalcones evaluated their effects on the free-living nematode Caenorhabditis elegans. The unsubstituted chalcone scaffold and two derivatives with a methoxy substituent caused a concentration-dependent decrease in worm motility, indicating potent anthelmintic activity. conicet.gov.ar

Table 3: Nematocidal Activity of Chalcone Derivatives

| Compound/Derivative | Nematode Species | Activity (EC50/LD50) | Reference |

|---|---|---|---|

| (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Meloidogyne incognita | 26 ± 15 mg L⁻¹ (EC50/24h) | nih.gov |

| Massarilactone D 3,4,7-tri-O-trans-cinnamoyl | Not specified | 12.5 µg/mL (LD50) | beilstein-journals.org |

| Unsubstituted Chalcone | Caenorhabditis elegans | Concentration-dependent decrease in motility | conicet.gov.ar |

| Methoxy-substituted Chalcones | Caenorhabditis elegans | Concentration-dependent decrease in motility | conicet.gov.ar |

Mechanistic Insights and Molecular Target Elucidation

Enzyme Inhibition Mechanisms (Kinetic Studies)

Enzyme kinetic studies are fundamental in characterizing the nature of the inhibitory effect of a compound on its target enzyme. These analyses reveal the mode of inhibition and the inhibitor's affinity for the enzyme.

Characterization of Mixed-Type Inhibition

Kinetic analysis has revealed that chalcone (B49325) derivatives, including those with structural similarities to 4-(2-Diethylaminoethoxy)chalcone, often act as mixed-type inhibitors of cholinesterases. mdpi.com This classification means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In a Lineweaver-Burk plot, this is visualized by intersecting lines to the left of the y-axis, indicating that both the maximum velocity (Vmax) of the reaction is decreased and the Michaelis constant (Km) is altered. This dual action suggests a complex interaction with the enzyme that goes beyond simple competition with the substrate.

Determination of Competitive and Non-Competitive Inhibition Constants (Ki, Ki')

The mixed-type inhibition is defined by two distinct dissociation constants: Ki, for the binding of the inhibitor to the free enzyme (competitive component), and Ki', for the binding to the enzyme-substrate complex (uncompetitive component). For chalcone sulfonamide derivatives, which share the core chalcone structure, Ki values against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) have been reported in the micromolar range. mdpi.com Generally, in mixed inhibition, the inhibitor may have a different affinity for the free enzyme versus the enzyme-substrate complex, which is reflected in differing values for Ki and Ki'.

| Compound Type | Target Enzyme | Ki (µM) |

|---|---|---|

| Chalcone Sulfonamides | BChE | 9.8 - 72.2 |

Molecular Interactions with Cholinesterase Active Sites

Molecular modeling and docking studies have elucidated the specific interactions between chalcone scaffolds and the active sites of cholinesterase enzymes. These enzymes possess a deep and narrow gorge containing the active site.

Binding to Catalytic Active Site (CAS)

The catalytic active site (CAS), located at the bottom of the gorge, is responsible for the hydrolysis of acetylcholine (B1216132). nih.gov Molecular docking studies of various chalcone derivatives show that the chalcone scaffold can occupy the CAS. nih.govnih.gov This binding is often stabilized by a variety of interactions, including π-π stacking and hydrophobic interactions, which effectively block the substrate from accessing the catalytic triad (B1167595) (Ser200, His440, and Glu327 in AChE). nih.govnih.gov

Interactions with Peripheral Anionic Site (PAS)

The peripheral anionic site (PAS) is situated at the entrance of the active site gorge. nih.gov Chalcone derivatives have been shown to interact with this site as well. nih.govnih.govnih.gov The ability of a single molecule to bind simultaneously to both the CAS and the PAS is a hallmark of highly effective cholinesterase inhibitors. This dual binding can interfere with substrate entry and allosterically modulate the enzyme's conformation, further enhancing the inhibitory effect.

Involvement of Specific Amino Acid Residues (e.g., Trp 279, Tyr334, Trp 84 in AChE)

The stability of the inhibitor-enzyme complex is determined by specific interactions with key amino acid residues. For chalcone-based inhibitors, several critical interactions have been identified through computational studies:

Trp 84: Located in the CAS, the indole (B1671886) ring of this tryptophan residue frequently engages in π-π stacking or π-cationic interactions with the aromatic rings of the chalcone molecule. nih.govnih.gov

Trp 279: This residue is a key component of the PAS. The chalcone scaffold can form π-π stacking interactions with Trp 279, anchoring the inhibitor at the entrance of the gorge. nih.gov

Tyr 334: Positioned in the mid-gorge, this tyrosine residue can form hydrophobic interactions with the α,β-unsaturated ketone group of the chalcone. nih.gov

These multiple points of contact, which can also include hydrogen bonds and other hydrophobic interactions with residues like Phe330 and Tyr121, contribute to the potent and stable inhibition of the enzyme. nih.govnih.govnih.gov

Table 2: Key Amino Acid Interactions for Chalcone Scaffolds in AChE

| Amino Acid Residue | Location | Predominant Interaction Type |

|---|---|---|

| Trp 84 | Catalytic Active Site (CAS) | π-π stacking, π-cationic |

| Trp 279 | Peripheral Anionic Site (PAS) | π-π stacking |

| Tyr 334 | Mid-gorge | Hydrophobic interaction |

| Phe 330 | Acyl-binding pocket (near CAS) | π-π stacking |

| Tyr 121 | Peripheral Anionic Site (PAS) | Hydrogen bond |

Modulation of Key Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition and Translocation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.

Numerous synthetic and natural chalcone derivatives have been identified as potent inhibitors of this pathway. Research has shown that certain chalcones can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. For instance, the synthetic chalcone 3′,4′,5′,3,4,5-hexamethoxy-chalcone has been shown to inhibit NF-κB translocation. Similarly, other derivatives like 2'-methoxy-3,4-dichlorochalcone (B12759374) and 2'-hydroxy-3-bromo-6'-methoxychalcone were found to suppress the activation of nuclear transcription factor-kappaB. The precise mechanism by which these chalcones exert their inhibitory effect on the NF-κB pathway often involves interference with upstream kinases or direct interaction with components of the pathway.

Activation of Nrf2/Heme Oxygenase-1 (HO-1) Axis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.

Some chalcones are known to activate the Nrf2/HO-1 signaling axis. For example, a synthetic chalcone, 3′,4′,5′,3,4,5-hexamethoxy-chalcone, has been demonstrated to activate Nrf2 and induce the expression of HO-1. This activation contributes to the compound's anti-inflammatory and cytoprotective effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2, p38, JNK phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The main MAPK subfamilies include extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through a tiered phosphorylation cascade is a key mechanism in cellular response to external stimuli.

Certain chalcone derivatives have been shown to modulate MAPK signaling. For instance, licochalcone A has been found to inhibit the RANKL-induced activation of ERK. Flavokavain A, another chalcone, has been identified as an inhibitor of p38-regulated/activated kinase (PRAK). The modulation of these pathways by chalcones can lead to a reduction in the production of inflammatory mediators.

PI3K/AKT Pathway Regulation and Protein Kinase B (PKB) Interaction

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a vital signaling cascade that governs cell survival, growth, and proliferation. A key downstream effector of this pathway is Protein Kinase B (PKB), also known as Akt. The activation of Akt/PKB through phosphorylation regulates numerous cellular processes and its dysregulation is often linked to diseases like cancer. While the PI3K/AKT pathway is a known target for many therapeutic agents, specific studies detailing the interaction of this compound with this pathway are currently lacking.

Thiol Alkylating Activity in Anti-inflammatory Processes

The α,β-unsaturated ketone moiety present in the chalcone scaffold is an electrophilic center that can potentially react with nucleophilic thiol groups in proteins through a Michael addition reaction. This thiol alkylating activity is believed to be a key mechanism for the biological effects of some chalcones. By covalently modifying cysteine residues in key signaling proteins, such as Keap1 or components of the NF-κB pathway, chalcones can modulate their function and exert anti-inflammatory effects. However, specific evidence of thiol alkylating activity for this compound in the context of anti-inflammatory processes has not been reported.

Specific Protein Interactions in Antimicrobial Efficacy (e.g., Glutaredoxin, DNA gyrase, Dihydrofolate reductase)

Chalcones have demonstrated a broad spectrum of antimicrobial activities. The proposed mechanisms often involve the inhibition of essential microbial enzymes. Potential targets include DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and folate synthesis, respectively. Glutaredoxin, an enzyme involved in redox balance, could also be a target. While various chalcone derivatives have been investigated for their antimicrobial properties, the specific protein interactions of this compound that would confer antimicrobial efficacy have not been elucidated.

Structure Activity Relationship Sar Studies of 4 2 Diethylaminoethoxy Chalcone Analogues

Influence of Amino Alkyl Side Chain Variations on Biological Activity and Selectivity

The amino alkyl side chain in 4-(2-Diethylaminoethoxy)chalcone analogues plays a pivotal role in determining their biological activity and selectivity. Variations in the length of the alkyl chain, the nature of the terminal amine, and its position on the chalcone (B49325) scaffold have been shown to significantly impact their therapeutic potential, particularly in the context of cholinesterase inhibition.

Research has demonstrated that the length of the alkyl chain connecting the oxygen atom to the nitrogen atom can influence inhibitory activity. For instance, increasing the side chain length from two to four carbons has been associated with enhanced acetylcholinesterase (AChE) activity. nih.gov The nature of the amine functionality is also a critical determinant of potency and selectivity. Studies comparing different amine groups have revealed that cyclic amines, such as pyrrolidine (B122466) and piperidine (B6355638), often exhibit better AChE inhibition than their acyclic counterparts. nih.gov Specifically, a pyrrolidine ring has been shown to be a potent inhibitor. nih.gov Conversely, incorporating a bulky or hydrophobic group like morpholine (B109124) can lead to a drastic decrease in activity. nih.gov

Furthermore, the replacement of simple amines with bulkier amines has been observed to reduce cholinesterase inhibitory activities. nih.gov The type of amine also dictates selectivity. For example, some aliphatic amines show more potent activity against butyrylcholinesterase (BChE), while the introduction of 1,2,3,4-tetrahydroisoquinoline (B50084) as the amine functionality leads to potent BChE inhibition. nih.gov Shifting the O-alkylamine from ring B to ring A of the chalcone scaffold can significantly decrease BChE inhibition while increasing AChE inhibitory activity. nih.gov

| Side Chain Variation | Effect on Biological Activity | Reference |

| Alkyl Chain Length | Increasing from 2 to 4 carbons enhances AChE activity. | nih.gov |

| Terminal Amine Type | Cyclic amines (pyrrolidine, piperidine) show better AChE inhibition than acyclic amines. | nih.gov |

| Morpholine substitution drastically decreases activity. | nih.gov | |

| Bulkier amines reduce cholinesterase activities. | nih.gov | |

| Aliphatic amines can show potent BChE activity. | nih.gov | |

| 1,2,3,4-Tetrahydroisoquinoline leads to potent BChE inhibition. | nih.gov | |

| Position of Side Chain | Shifting from ring B to ring A decreases BChE and increases AChE inhibition. | nih.gov |

Impact of Substituent Positions on Aromatic Rings (A and B) on Therapeutic Efficacy

The therapeutic efficacy of this compound analogues is profoundly influenced by the position of substituents on both aromatic rings, designated as ring A (attached to the carbonyl group) and ring B. nih.gov The placement of various functional groups can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

For cholinesterase inhibition, the position of amino functionalities is critical. Analogues with para-substituted amines on ring B generally exhibit a more potent inhibition profile compared to those with meta-substitution. nih.gov In some cases, ortho-substitution on ring B has been found to be the most promising for BChE inhibition, while meta and para substitutions led to decreased activities. nih.gov

Regarding anti-inflammatory activity, the position of a nitro group has been shown to be a key determinant. researchgate.net For instance, the presence of a nitro group at the ortho position of either ring A or ring B was associated with the highest anti-inflammatory effects. researchgate.net This is attributed to the strong resonance effect and electron delocalization introduced by the ortho-nitro group, which increases the polarization of the enone system and potentially enhances the molecule's reactivity with enzymes involved in inflammatory processes. researchgate.net

The substitution pattern on ring A also plays a significant role. For example, methoxy (B1213986) substitution on ring A has been noted for its importance in cholinesterase inhibitory activity. nih.gov

| Ring | Substituent Position | Impact on Therapeutic Efficacy | Reference |

| Ring B | Para-substituted amines | More potent cholinesterase inhibition compared to meta-substitution. | nih.gov |

| Ortho-substitution | Most promising for BChE inhibition. | nih.gov | |

| Meta and Para-substitution | Decreased BChE activity. | nih.gov | |

| Ring A or B | Ortho-nitro group | Highest anti-inflammatory activity. | researchgate.net |

| Ring A | Methoxy substitution | Important for cholinesterase inhibitory activity. | nih.gov |

Role of Specific Functional Groups (e.g., Hydroxyl, Halogenation, Methoxy, Cyclic Amines) on Potency and Selectivity

The potency and selectivity of this compound analogues are significantly modulated by the presence of specific functional groups on the aromatic rings. These groups can influence the molecule's electronic and steric properties, as well as its ability to form hydrogen bonds and other interactions with biological targets.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are crucial for various biological activities. For instance, a 2'-hydroxy group on ring A is thought to be important for the stability of the molecule. researchgate.net Studies have shown that the number of free hydroxyl groups influences antioxidant activity, with a higher number of these groups leading to better activity. mdpi.com Specifically, a 3,4-dihydroxy substitution pattern on ring B has been identified as optimal for high antioxidant activity. nih.gov In terms of anti-inflammatory properties, the presence of electron-donating hydroxyl groups on both rings A and B is associated with strong activity. nih.gov

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) can significantly enhance the biological profile of chalcones. Halogen substituents have been shown to favorably contribute to antifungal activity. juniperpublishers.com In the context of cholinesterase inhibition, 2-fluoro-substituted analogues demonstrated higher AChE inhibition than their 4-fluoro counterparts in simple alkyl chain analogues. nih.gov Conversely, for analogues containing cyclic amines, 4-fluoro substitution resulted in higher activity and greater selectivity for AChE over BChE. nih.gov

Methoxy Groups: Methoxy (-OCH3) groups are another key functional group influencing the activity of chalcone analogues. The number and position of methoxy groups play an important role in cytotoxicity. nih.gov Methoxy substitution on ring A is particularly significant for cholinesterase inhibitory activity. nih.gov However, the introduction of a methoxy group can sometimes lead to decreased AChE activity. nih.gov In terms of anti-inflammatory effects, the presence of electron-donating methoxy groups on both aromatic rings contributes to strong activity. nih.gov

Cyclic Amines: As discussed in section 5.1, the nature of the amino group in the side chain is a critical determinant of activity. Cyclic amines like pyrrolidine and piperidine generally lead to more potent AChE inhibition compared to non-cyclic amines. nih.gov However, other cyclic amines such as morpholine and piperazine (B1678402) can result in decreased inhibition of both AChE and BChE. nih.gov

| Functional Group | Position/Type | Effect on Potency and Selectivity | Reference(s) |

| Hydroxyl (-OH) | 2'-position on Ring A | Important for molecular stability. | researchgate.net |

| Multiple free groups | Enhances antioxidant activity. | mdpi.com | |

| 3,4-dihydroxy on Ring B | Optimal for high antioxidant activity. | nih.gov | |

| On both Rings A and B | Contributes to strong anti-inflammatory activity. | nih.gov | |

| Halogens (F, Cl, Br) | General | Favorable for antifungal activity. | juniperpublishers.com |

| 2-Fluoro substitution | Higher AChE inhibition in simple alkyl chain analogues. | nih.gov | |

| 4-Fluoro substitution | Higher AChE activity and selectivity in cyclic amine analogues. | nih.gov | |

| Methoxy (-OCH3) | Ring A | Significant for cholinesterase inhibitory activity. | nih.gov |

| On both Rings A and B | Contributes to strong anti-inflammatory activity. | nih.gov | |

| Cyclic Amines | Pyrrolidine, Piperidine | Potent AChE inhibition. | nih.gov |

| Morpholine, Piperazine | Decreased cholinesterase inhibition. | nih.gov |

Correlation between Electrophilicity and Anti-inflammatory Activity

A key structural feature of chalcones that underpins their biological activity is the α,β-unsaturated ketone moiety, which acts as a Michael acceptor. rsc.orgjchemrev.com This electrophilic center can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, thereby modulating various cellular signaling pathways, including those involved in inflammation. rsc.orgjchemrev.com

The anti-inflammatory activity of chalcone analogues has been shown to correlate with their electrophilicity. rsc.orgnih.gov Studies have demonstrated that stronger electrophiles, such as chalcones substituted with electron-withdrawing groups like trifluoromethyl (CF3), bromine (Br), and chlorine (Cl) at the α-position, are more potent anti-inflammatory agents. rsc.orgnih.gov These modifications enhance the reactivity of the chalcone as a Michael acceptor. rsc.orgnih.gov

This correlation, however, is not linear across the entire spectrum of electrophilicity. rsc.orgnih.gov Interestingly, the strongest electrophiles, such as those with cyano (CN) or nitro (NO2) groups at the α-position, were found to be ineffective as anti-inflammatory compounds. rsc.orgnih.gov This suggests that an optimal level of electrophilicity is required for therapeutic efficacy. Excessive reactivity may lead to non-specific interactions and potential toxicity, highlighting the need for fine-tuning the electrophilic character of the chalcone scaffold to achieve the desired biological response. rsc.orgnih.gov

The anti-inflammatory effects of these electrophilic chalcones are mediated, at least in part, through the modulation of key inflammatory signaling pathways. For example, they have been shown to activate the Nrf2 transcriptional pathway, which is involved in the antioxidant response, and inhibit the NF-κB pathway, a central regulator of inflammation. rsc.orgnih.gov

| Electrophilicity Level | Anti-inflammatory Activity | Reference(s) |

| Strong (α-CF3, Br, Cl) | More potent | rsc.orgnih.gov |

| Very Strong (α-CN, NO2) | Ineffective | rsc.orgnih.gov |

| Optimal Level | Required for therapeutic efficacy | rsc.orgnih.gov |

Computational and in Silico Approaches in Research on 4 2 Diethylaminoethoxy Chalcone

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For chalcone (B49325) derivatives, including those structurally related to 4-(2-diethylaminoethoxy)chalcone, molecular docking has been widely used to explore their binding modes with various protein targets.

For instance, in studies targeting the epidermal growth factor receptor (EGFR), a key protein in many cancers, docking simulations have been performed to understand how chalcone derivatives fit into the ATP-binding site. researchgate.net These simulations often reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, some chalcones have been shown to form hydrogen bonds with key residues like M793, T790, and T854 in the EGFR kinase domain. nih.gov The binding energy, a calculated value representing the strength of the interaction, is a key output of docking studies. Lower binding energies typically indicate a more stable and potentially more potent inhibitor. nih.govunsoed.ac.id In one study, a chalcone derivative, compound 6o, exhibited a low docking score of -17.4 kcal/mol with COX-2, correlating with its significant anti-inflammatory activity. nih.gov

Similarly, docking studies have been employed to investigate the interaction of chalcones with other targets, such as the enzyme acetylcholinesterase (AChE), which is relevant in Alzheimer's disease. tsijournals.com These studies help in identifying the most promising candidates for synthesis and further biological evaluation. tsijournals.com The accuracy of these docking protocols is often validated by redocking a known inhibitor (a reference ligand) into the protein's binding site and comparing the predicted pose to the experimentally determined one. unsoed.ac.id

Table 1: Examples of Molecular Docking Studies on Chalcone Derivatives

| Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | M793, T790, T854 | -11.4 kcal/mol (for Compound L5) | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Not specified | -17.4 kcal/mol (for compound 6o) | nih.gov |

| Acetylcholinesterase (AChE) | Not specified | High binding energy (compared to rivastigmine) | tsijournals.com |

| Lipoxygenase (LOX) | Not specified | Not specified | preprints.org |

| Topoisomerase II | Not specified | Not specified | ijpsr.com |

This table is for illustrative purposes and may not be exhaustive.

Molecular Dynamics Simulations for Complex Stability and Conformational Properties

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the stability of the ligand-protein complex and understanding how the molecules behave in a more realistic, solvated environment. researchgate.net

MD simulations performed on chalcone-EGFR complexes have confirmed that these compounds can remain stably bound within the ATP binding site. researchgate.net These simulations analyze various parameters, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), to gauge the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains well-accommodated in the binding pocket. nih.gov Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, which are critical for maintaining the inhibitory activity of the compound. nih.gov For some chalcone derivatives, MD simulations have shown strong interactions with hydrophobic residues in the EGFR binding site, including the important hinge residue M793. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Scaffold Morphing and Bioisosteric Replacement Strategies in Compound Design

Scaffold morphing and bioisosteric replacement are medicinal chemistry strategies aimed at modifying the core structure (scaffold) of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

In the context of chalcones, these strategies have been explored to enhance their therapeutic potential. For example, the chalcone scaffold has been used as a starting point to develop multifunctional agents for conditions like Alzheimer's disease. nih.gov By making structural modifications, researchers have been able to create derivatives with dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's activity or reducing its toxicity. For instance, in antibacterial chalcones, the essential 4'-hydroxy group has been replaced with other groups of varying acidity, leading to compounds that are both more potent and more soluble. nih.gov This approach allows for the fine-tuning of a molecule's properties to achieve a desired biological effect.

In Silico Prediction of Target Microorganism Protein Binding Affinity

Computational methods can also be used to predict the binding affinity of a compound against proteins from various microorganisms, which is particularly useful in the search for new antimicrobial agents. While specific studies on the in silico prediction of this compound's binding to microorganism proteins are not detailed in the provided search results, the general principles of this approach are well-established.

This process typically involves molecular docking simulations where the chalcone derivative is docked against a library of proteins from a target microorganism. researchgate.net The predicted binding affinities can then be used to prioritize compounds for further experimental testing. This in silico screening approach can significantly accelerate the discovery of new antimicrobial agents by focusing resources on the most promising candidates. nih.gov

Future Directions and Emerging Therapeutic Perspectives

Potential as Multifunctional Therapeutic Agents

The core structure of chalcones lends itself to a wide array of biological interactions, making them prime candidates for development as multifunctional therapeutic agents. nih.govmdpi.com This is particularly relevant for complex diseases like Alzheimer's, where multiple pathological pathways are involved. mdpi.comnih.gov Research into chalcone-based derivatives has revealed their capacity to simultaneously target different aspects of disease progression. nih.gov

Specifically, derivatives featuring an amino group have shown promise. mdpi.com In the context of Alzheimer's disease, a chalcone (B49325) derivative incorporating a para-diethylaminoethoxy group demonstrated significant potential as a multifunctional agent. nih.gov This compound exhibited the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the cholinergic hypothesis of Alzheimer's disease. nih.gov Beyond cholinesterase inhibition, the chalcone scaffold is associated with antioxidant properties. nih.govnih.gov Certain derivatives have been shown to reduce the formation of reactive oxygen species (ROS) and enhance endogenous antioxidant defenses by increasing glutathione (B108866) (GSH) levels. nih.gov Furthermore, these compounds have demonstrated neuroprotective effects by counteracting the neurotoxicity induced by Aβ₁₋₄₂ oligomers, a key pathological hallmark of Alzheimer's. nih.gov This combination of cholinesterase inhibition, antioxidant activity, and direct neuroprotection in a single molecule underscores the potential of 4-(2-Diethylaminoethoxy)chalcone as a lead compound for developing a multi-target therapy for neurodegenerative disorders. mdpi.comnih.gov

Exploration of Novel Biological Targets and Signaling Pathways

The therapeutic effects of chalcones are mediated through their interaction with a diverse range of biological targets and signaling pathways. nih.govnih.gov The investigation into these mechanisms is crucial for understanding their full therapeutic potential and for the discovery of novel applications.

Key signaling pathways and molecular targets identified for various chalcone derivatives include:

Inflammatory Pathways : Chalcones have been shown to inhibit key inflammatory mediators. This includes the suppression of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of prostaglandins (B1171923) and leukotrienes. nih.gov

Cancer-Related Pathways : In the context of cancer, chalcones have been found to interfere with microtubule polymerization, a critical process for cell division. nih.gov They also target receptor tyrosine kinases like VEGFR2, inhibiting angiogenesis, and can modulate the PI3K/Akt and Ras-Raf-MAPK signaling pathways, which are crucial for cell proliferation and survival. nih.govelifesciences.org Furthermore, some chalcones interact with the p53 tumor suppressor pathway and can inhibit the interaction between p53 and its negative regulator, MDM2. rasayanjournal.co.in

Neuroprotective and Oxidative Stress Pathways : For neurodegenerative diseases, besides cholinesterases, chalcones can modulate pathways related to oxidative stress. nih.gov The NRF2/ARE pathway, a primary regulator of endogenous antioxidant responses, is a significant target. nih.gov Chalcones can activate NRF2, leading to the expression of protective enzymes. nih.gov In models of ischemia-reperfusion injury, chalcones have shown protective effects possibly through interaction with NADPH oxidase 4 (NOX4), a major source of cellular ROS. zlb.de

For this compound specifically, its demonstrated activity as a dual cholinesterase inhibitor and a neuroprotective agent against amyloid beta toxicity points towards its interaction with these well-established Alzheimer's disease targets. nih.gov

Strategies for Enhancing Selectivity and Potency

The broad bioactivity of the chalcone scaffold is both an advantage and a challenge. A key aspect of future research is the strategic chemical modification of the this compound structure to enhance its potency and selectivity for specific biological targets, thereby optimizing its therapeutic profile and minimizing potential off-target effects.

Structure-activity relationship (SAR) studies provide valuable insights for rational drug design. For instance, the introduction of the para-diethylaminoethoxy group itself has been shown to significantly increase the potency of cholinesterase inhibition compared to derivatives with a simple diethylaminomethyl group. nih.gov This suggests that the oxygen atom within the ethoxy side chain plays a positive role in the interaction with the target enzyme, possibly through hydrogen bonding. nih.gov

Further strategies to enhance selectivity and potency could involve:

Ring Substitution : Modifying the substitution patterns on both aromatic rings (Ring A and Ring B) of the chalcone core. The addition of electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its binding affinity to different targets. researchgate.net

Hybridization : Creating hybrid molecules by combining the chalcone scaffold with other pharmacophores. This approach aims to leverage the biological activities of both moieties to create a synergistic effect or to direct the molecule to a specific target. researchgate.net For example, combining chalcones with sulfonamide groups has been explored to enhance anticancer activity. nih.gov